(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a potent antibacterial agent known for its significant biological activity. It belongs to the class of oxazoline compounds, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol can be synthesized through various methods, including the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . This method involves the stereospecific preparation of oxazolines at room temperature, followed by the oxidation of oxazolines to oxazoles using commercial manganese dioxide . Another approach involves the electrophilic cyclization of allylic amides, enhanced by Brønsted acid and tetrabutylammonium chloride .
Industrial Production Methods: Industrial production of lithooxazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry techniques, such as the rapid flow synthesis of oxazolines, has been explored to improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions involving lithooxazoline have not been extensively documented.
Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol has a wide range of applications in scientific research, including:
Mechanism of Action
(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of a functional initiation complex essential for bacterial reproduction . This mechanism of action is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
- Linezolid
- Tedizolid
- Oxaprozin
(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
80724-92-1 |
---|---|
Molecular Formula |
C28H47NO2 |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H47NO2/c1-18(6-11-25-29-26(2,3)17-31-25)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,4)24(21)13-15-28(22,23)5/h18-24,30H,6-17H2,1-5H3/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1 |
InChI Key |
IWBRPFCTPVMWIJ-CUYCEIPOSA-N |
SMILES |
CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Isomeric SMILES |
C[C@H](CCC1=NC(CO1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |
Canonical SMILES |
CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lithooxazoline; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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